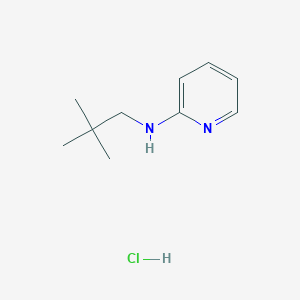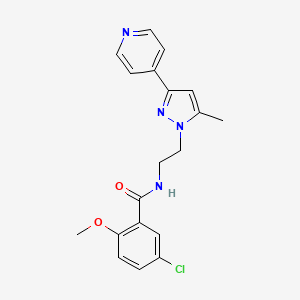
N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride” is a chemical compound with the IUPAC name N-neopentylpyridin-2-amine hydrochloride . It has a molecular weight of 200.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 200.71 .Scientific Research Applications
Synthesis and Chemical Properties
Conformational Analyses of Derivatives
Studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including hydrochloride salts, revealed the structural configurations and hydrogen-bonding motifs in different crystal structures. This research emphasizes the significance of structural analysis in understanding the chemical behavior of related compounds (Nitek et al., 2020).
Oxidation Reactions
The oxidative conversion of N-acyl cyclic amines to N-acyl amino acids using pyridine N-oxides as catalysts demonstrates the versatility of pyridine derivatives in facilitating chemical transformations, including the cleavage of C-N bonds under mild conditions (Ito et al., 2005).
Catalysis
The use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols highlights the catalytic applications of pyridine derivatives in promoting efficient chemical reactions (Liu et al., 2014).
Applications in Materials and Pharmaceuticals
Corrosion Inhibition
Pyridin-pyrazol derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric solutions, demonstrating the potential of pyridine-based compounds in industrial applications (Cissé et al., 2011).
Antimicrobial Activity
Schiff bases derived from 2-aminopyridine have been studied for their inhibitory effects against various bacterial strains, showcasing the pharmaceutical relevance of pyridine derivatives in developing new antimicrobial agents (Dueke-Eze et al., 2011).
Novel Heterocycles Synthesis
Generation of Novel Compounds
Research on the synthesis of novel heterocycles from 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine illustrates the utility of pyridine and its derivatives in generating structurally diverse libraries of compounds with potential pharmaceutical interest (Metwally et al., 2008).
Safety and Hazards
properties
IUPAC Name |
N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCBLGNPYAPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)
![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)

![(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583463.png)

acetate](/img/structure/B2583468.png)

![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)
![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)